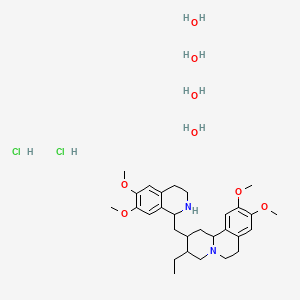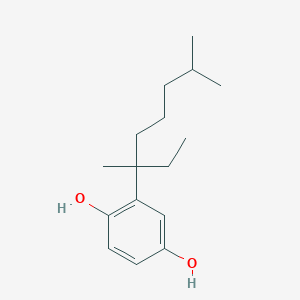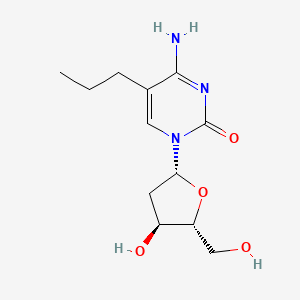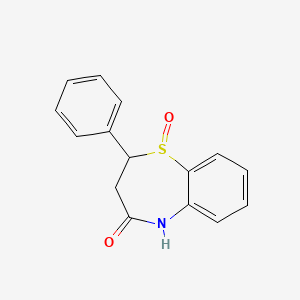
1-Benzyl-3-morpholinocarbonyloxypyridinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-morpholinocarbonyloxypyridinium bromide is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a benzyl group, a morpholinocarbonyloxy group, and a pyridinium ring, with bromide as the counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-morpholinocarbonyloxypyridinium bromide typically involves the reaction of 1-benzylpyridinium bromide with morpholinocarbonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
1-Benzyl-3-morpholinocarbonyloxypyridinium bromide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Hydrolysis: The morpholinocarbonyloxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would produce the corresponding alcohol and morpholine.
科学研究应用
1-Benzyl-3-morpholinocarbonyloxypyridinium bromide has several applications in scientific research:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or as a tool for drug delivery.
Industry: It can be used in the development of new materials or as a catalyst in chemical processes.
作用机制
The mechanism of action of 1-Benzyl-3-morpholinocarbonyloxypyridinium bromide involves its interaction with molecular targets such as enzymes or receptors. The pyridinium ring can participate in π-π interactions with aromatic residues, while the morpholinocarbonyloxy group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
相似化合物的比较
Similar Compounds
- 1-Benzyl-3-carbamoylpyridinium bromide
- 1-Benzyl-3-ethoxycarbonyl-pyridinium bromide
- 1-Benzyl-1-(2-hydroxyethyl)pyrrolidinium bromide
Uniqueness
1-Benzyl-3-morpholinocarbonyloxypyridinium bromide is unique due to the presence of the morpholinocarbonyloxy group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
69440-40-0 |
|---|---|
分子式 |
C17H19BrN2O3 |
分子量 |
379.2 g/mol |
IUPAC 名称 |
(1-benzylpyridin-1-ium-3-yl) morpholine-4-carboxylate;bromide |
InChI |
InChI=1S/C17H19N2O3.BrH/c20-17(19-9-11-21-12-10-19)22-16-7-4-8-18(14-16)13-15-5-2-1-3-6-15;/h1-8,14H,9-13H2;1H/q+1;/p-1 |
InChI 键 |
FNLMPBYHFBUIQR-UHFFFAOYSA-M |
规范 SMILES |
C1COCCN1C(=O)OC2=C[N+](=CC=C2)CC3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Fluoro[bis(fluoromethyl)]methylsilane](/img/structure/B14467125.png)

![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-N-(4-methoxybenzoyl)cytidine](/img/structure/B14467128.png)

![Cyclopentanol, 2-[2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene]-](/img/structure/B14467133.png)






